REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:14][C:5]2[NH:6][C:7]([C:9]([O:11]CC)=[O:10])=[CH:8][C:4]=2[CH2:3]1.O.[OH-].[Li+]>>[CH3:1][CH:2]1[CH2:14][C:5]2[NH:6][C:7]([C:9]([OH:11])=[O:10])=[CH:8][C:4]=2[CH2:3]1 |f:1.2.3|
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Name
|
|
Quantity
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0.017 g
|
Type
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reactant
|
Smiles
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CC1CC2=C(NC(=C2)C(=O)OCC)C1
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Name
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lithium hydroxide monohydrate
|
Quantity
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0.019 g
|
Type
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reactant
|
Smiles
|
O.[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The crude was purified by reverse phase HPLC (50-100% MeOH: water, 0.1% formic acid)
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Name
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|
Type
|
product
|
Smiles
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CC1CC2=C(NC(=C2)C(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 mg | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |